molecular formula C17H16N2O3S B2419129 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865180-69-4

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2419129
CAS No.: 865180-69-4
M. Wt: 328.39
InChI Key: SYPDNFFJOBFHOU-ZCXUNETKSA-N
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring fused with a furan-2-carboxamide moiety

Preparation Methods

The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced through allylation reactions using reagents such as allyl bromide in the presence of a base.

    Ethoxylation: The ethoxy group is introduced via ethoxylation reactions, often using ethyl iodide or ethyl bromide.

    Formation of the furan-2-carboxamide moiety: This involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:

    3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide: Similar in structure but with different functional groups.

    Benzo[d]thiazole-2-carboxamide derivatives: Varying in the substituents on the benzo[d]thiazole ring.

    Furan-2-carboxamide derivatives: Differing in the substituents on the furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h3,5-8,10-11H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDNFFJOBFHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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